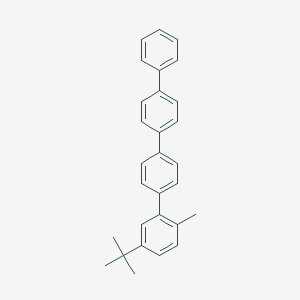

2-Methyl-5-tert-Butyl-p-quaterphenyl

Description

Structure

3D Structure

Properties

CAS No. |

114932-35-3 |

|---|---|

Molecular Formula |

C29H28 |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

4-tert-butyl-1-methyl-2-[4-(4-phenylphenyl)phenyl]benzene |

InChI |

InChI=1S/C29H28/c1-21-10-19-27(29(2,3)4)20-28(21)26-17-15-25(16-18-26)24-13-11-23(12-14-24)22-8-6-5-7-9-22/h5-20H,1-4H3 |

InChI Key |

CWPXNSGDVJJPHG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |

Synonyms |

2-METHYL-5-TERT-BUTYL-P-QUATERPHENYL |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Methyl-5-tert-Butyl-p-quaterphenyl, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern and connectivity of the four phenyl rings.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals for the aromatic protons and the alkyl substituents. The aromatic region (typically δ 7.0-8.0 ppm) is complex due to the coupling between protons on the four phenyl rings. The methyl and tert-butyl groups give rise to characteristic signals in the upfield region.

Based on established substituent effects on aromatic systems, the proton chemical shifts can be predicted. The electron-donating nature of the methyl and tert-butyl groups influences the shielding of nearby protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.65-7.75 | m | 4H | Protons on terminal phenyl rings (ortho to inter-ring bond) |

| ~ 7.40-7.50 | m | 6H | Protons on terminal phenyl rings (meta & para) |

| ~ 7.30-7.40 | m | 4H | Protons on the unsubstituted central phenyl ring |

| ~ 7.25 | d | 1H | Aromatic H on substituted central ring |

| ~ 7.20 | d | 1H | Aromatic H on substituted central ring |

| ~ 7.15 | s | 1H | Aromatic H on substituted central ring |

| ~ 2.40 | s | 3H | Methyl protons (-CH₃) |

Note: 'm' denotes multiplet, 'd' denotes doublet, 's' denotes singlet. The exact chemical shifts and coupling constants would require experimental measurement.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The spectrum for this compound is expected to show a number of signals in the aromatic region (δ 120-150 ppm) corresponding to the carbons of the four phenyl rings, as well as signals for the methyl and tert-butyl carbons in the aliphatic region (δ 20-40 ppm). The quaternary carbons, including those at the points of substitution and inter-ring linkages, typically show lower intensity signals.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 148.5 | Quaternary C (tert-Butyl substituted) |

| ~ 141.0 - 140.0 | Quaternary C's (inter-ring linkages) |

| ~ 137.5 | Quaternary C (Methyl substituted) |

| ~ 135.0 | Quaternary C of tert-Butyl group |

| ~ 129.0 - 125.0 | Aromatic CH carbons |

| ~ 34.5 | Quaternary C of tert-Butyl group |

| ~ 31.5 | tert-Butyl methyl carbons (-C(C H₃)₃) |

Two-dimensional NMR experiments are essential for confirming the complex structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between adjacent protons on each of the phenyl rings, helping to trace the spin systems within each ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of protonated carbons. For instance, the signal at ~2.40 ppm would correlate with the carbon signal at ~21.0 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly powerful for identifying the connectivity between different parts of the molecule. Key correlations would include:

Correlations from the methyl protons (~2.40 ppm) to the substituted aromatic carbon (~137.5 ppm) and adjacent aromatic carbons.

Correlations from the tert-butyl protons (~1.35 ppm) to the quaternary carbon of the tert-butyl group (~34.5 ppm) and the attached aromatic carbon (~148.5 ppm).

Correlations between protons on one ring and the quaternary carbon of the adjacent ring, confirming the para-linkage of the quaterphenyl (B1678625) backbone.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint that is sensitive to its structure, symmetry, and intermolecular interactions.

The IR and Raman spectra of this compound are characterized by distinct vibrational modes associated with the aromatic rings and the alkyl substituents.

Aromatic Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. spectroscopyonline.com

C=C Stretching: In-ring carbon-carbon stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region. spectroscopyonline.com These bands can be sensitive to conjugation and substitution.

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region are due to C-H out-of-plane ("oop") bending. The position of these bands is highly characteristic of the substitution pattern on the benzene (B151609) rings. spectroscopyonline.com

Alkyl Vibrations:

C-H Stretching: The methyl and tert-butyl groups exhibit symmetric and asymmetric C-H stretching modes between 3000 and 2850 cm⁻¹. spectroscopyonline.com

C-H Bending: Methyl groups show a characteristic symmetric bending (umbrella mode) around 1375 cm⁻¹ and an asymmetric bending mode near 1450 cm⁻¹. The presence of a tert-butyl group often results in a splitting of the symmetric bending band. Methylene groups, if present, would show a scissoring vibration around 1465 cm⁻¹. uomustansiriyah.edu.iq

In solution, the molecule is more conformationally flexible, which can lead to broader spectral bands. In the solid state, intermolecular interactions and crystal packing can cause shifts in vibrational frequencies and the splitting of certain bands.

Predicted Vibrational Frequencies (cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 2965-2850 | Alkyl C-H Stretch (from -CH₃ and -C(CH₃)₃) | IR, Raman |

| ~1610, 1500, 1450 | Aromatic C=C Ring Stretch | IR, Raman |

| ~1460 | Asymmetric -CH₃ Bend | IR |

| ~1370 | Symmetric -CH₃ Bend | IR |

Oligo(p-phenylene)s, including p-quaterphenyl (B89873), are known to exhibit phase transitions between different crystalline forms or between crystalline and liquid-crystalline phases at specific temperatures. tsukuba.ac.jp These transitions involve changes in molecular packing, conformation (e.g., the torsion angle between adjacent phenyl rings), and symmetry.

Temperature-dependent IR and Raman spectroscopy can be used to monitor these phase transitions. As the temperature is varied, changes in the vibrational spectra can be observed:

Frequency Shifts: Changes in the intermolecular environment and molecular conformation can lead to shifts in the positions of vibrational bands.

Band Splitting: A transition to a lower-symmetry phase can result in the splitting of degenerate vibrational modes.

Appearance/Disappearance of Bands: Changes in symmetry can alter the selection rules for IR and Raman activity, causing certain bands to appear or disappear.

Bandwidth Changes: An increase in molecular motion at higher temperatures typically leads to broader spectral bands. Abrupt changes in bandwidth can signify a phase transition.

By tracking these spectral changes as a function of temperature, the transition temperatures and the nature of the structural changes occurring during the transition can be accurately determined. For this compound, the bulky substituents may influence the transition temperatures and the nature of the mesophases compared to the unsubstituted parent compound.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic and photophysical properties of this compound, also known as DMQ, have been investigated using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide insights into the electronic transitions, absorption and emission characteristics, and the influence of the molecular environment on its excited states.

Investigation of Electronic Transitions and Absorption Maxima

In ethanol, this compound exhibits a distinct absorption profile in the UV region. The steady-state absorption spectrum at 293K shows a prominent absorption peak at approximately 288 nm. wur.nl This absorption is attributed to π-π* electronic transitions within the conjugated p-quaterphenyl backbone. The methyl and tert-butyl substituents, while influencing the molecule's solubility and packing, have a relatively minor effect on the energy of the first excited state, shifting it by only about 0.12 eV compared to the parent p-quaterphenyl. nih.gov

The intensity of the steady-state absorption has been observed to decrease with an increase in temperature when measured in ethanol from 283 K to 343 K. wur.nl This phenomenon can be attributed to various factors, including changes in the solvent environment and non-radiative decay pathways becoming more prominent at higher temperatures.

Fluorescence Emission Profiles and Quantum Yield Determinations

Upon excitation, this compound displays strong fluorescence in the UV-Vis region. wur.nl The fluorescence spectrum in ethanol at 293K is characterized by three distinct emission peaks located at approximately 345 nm, 360 nm, and 380 nm. wur.nl The fluorescence decay has been described as bi-exponential, yielding a molecular excited-state lifetime of 753 ± 10 ps in a cyclohexane/paraffin mixture. nih.gov

The fluorescence quantum yield of this compound is sensitive to temperature. In ethanol, as the temperature increases from 283 K, the quantum yield initially shows a slow increase, reaching a maximum at around 303 K. wur.nl Beyond this point, a further increase in temperature leads to a rapid decrease in the quantum yield. wur.nl This unusual temperature dependence has been explained by a three-emission-state model, where the increased population of higher energy levels at elevated temperatures initially enhances the fluorescence quantum yield. wur.nl However, at even higher temperatures, rotational relaxation and collisional effects lead to fluorescence quenching. wur.nl

| Parameter | Value |

|---|---|

| Absorption Maximum (λabs) | ~288 nm |

| Fluorescence Emission Maxima (λem) | ~345 nm, ~360 nm, ~380 nm |

Solvatochromism Studies on Substituted Quaterphenyls

While specific solvatochromism studies on this compound are not extensively documented in the reviewed literature, the behavior of related oligo(p-phenylenes) and other fluorescent dyes can provide valuable insights. Solvatochromism refers to the change in the absorption or emission spectra of a compound with a change in the polarity of the solvent.

For many conjugated organic molecules, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission spectrum. This is often due to the excited state having a larger dipole moment than the ground state, leading to greater stabilization by polar solvent molecules. It is therefore anticipated that this compound would exhibit a positive solvatochromism, with its emission peaks shifting to longer wavelengths in more polar solvents. The extent of this shift would depend on the change in dipole moment upon excitation.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₂₉H₂₈), the expected exact mass can be calculated.

While specific high-resolution mass spectrometry data for this compound was not found in the searched literature, the technique would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that corresponds very closely to the calculated exact mass.

The fragmentation pattern in electron ionization (EI) mass spectrometry can also provide structural information. For this compound, characteristic fragmentation would be expected. The tert-butyl group is prone to fragmentation, leading to the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation, or the loss of isobutylene ((CH₃)₂C=CH₂). The cleavage of the methyl group attached to the phenyl ring is also a possible fragmentation pathway. The p-quaterphenyl backbone itself is relatively stable and would likely remain intact as a major fragment.

| Parameter | Predicted Value/Fragment |

|---|---|

| Molecular Formula | C₂₉H₂₈ |

| Expected Exact Mass | 376.2191 u |

| Expected Molecular Ion [M]⁺ | m/z ≈ 376.2191 |

| Major Predicted Fragments | [M - CH₃]⁺, [M - C₄H₉]⁺ |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing Arrangements

Although a single-crystal X-ray diffraction study for this compound was not identified in the reviewed literature, a study on a closely related quaterphenyl derivative with tert-butyl solubilizing groups at the terminal positions provides significant insights into the expected solid-state structure.

In the crystalline state, p-phenylene oligomers often adopt a herringbone packing motif. The individual molecules are typically non-planar in the ground state, with adjacent phenyl rings twisted relative to one another. This torsional angle is a balance between steric hindrance and the energetic favorability of a planar conjugated system.

For the tert-butyl substituted quaterphenyl derivative, X-ray crystallography revealed that the neutral molecule has a twisted conformation. Upon one-electron oxidation to form the cation radical, a notable structural change occurs. The crystal structure of the cation radical salt shows a more planar, quinoidal structure of the quaterphenyl backbone. This planarization facilitates charge delocalization along the conjugated system.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. This method provides detailed information regarding the atomic and molecular structure of a material, including lattice parameters, crystal system, and space group. Furthermore, PXRD is instrumental in determining the phase purity of a crystalline sample and can be employed to identify unknown crystalline substances.

In a typical PXRD experiment, a powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes of the material, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting pattern of diffraction peaks is unique to the crystalline phase of the material, acting as a "fingerprint" for its structure.

As of the latest literature review, specific experimental Powder X-ray Diffraction data for this compound is not publicly available. Consequently, a detailed analysis of its crystal structure, including lattice parameters and Miller indices, cannot be presented.

However, based on the planar and rigid nature of the p-quaterphenyl backbone, it is anticipated that this compound is a crystalline solid at room temperature. The introduction of the methyl and tert-butyl substituents on the phenyl rings would be expected to influence the crystal packing and, therefore, the resulting PXRD pattern, as compared to the parent compound, p-quaterphenyl. The steric bulk of the tert-butyl group, in particular, may lead to a less dense packing arrangement.

For illustrative purposes, a hypothetical dataset for a crystalline organic molecule is presented below to demonstrate the type of information that would be obtained from a PXRD analysis of this compound.

Hypothetical PXRD Data Table for a Crystalline Organic Compound

| 2θ (degrees) | d-spacing (Å) | Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 60 |

| 22.1 | 4.02 | 75 |

| 25.8 | 3.45 | 40 |

| 28.3 | 3.15 | 50 |

Should experimental data for this compound become available, a similar table would be generated to detail its specific diffraction angles, corresponding d-spacings, and the relative intensities of the diffraction peaks. This information would be crucial for the unequivocal identification and structural elucidation of its crystalline phase.

Computational and Theoretical Investigations of 2 Methyl 5 Tert Butyl P Quaterphenyl

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For a molecule like 2-Methyl-5-tert-Butyl-p-quaterphenyl, DFT calculations can provide significant insights into its geometry, electronic properties, and spectroscopic behavior.

The first step in a computational study is typically geometry optimization, where the lowest energy conformation of the molecule is determined. For this compound, the four phenyl rings are not expected to be coplanar due to the steric hindrance between adjacent rings. The inter-ring dihedral angles are a key feature of its structure. Based on studies of similar oligophenyls, these angles are likely to be in the range of 30-45 degrees in the gas phase.

The methyl and tert-butyl substituents will also influence the local geometry. The tert-butyl group, being particularly bulky, will likely cause some local distortion of the phenyl ring to which it is attached to minimize steric strain. The electronic structure analysis would reveal the distribution of electron density across the molecule. The alkyl substituents (methyl and tert-butyl) are weak electron-donating groups, which would slightly increase the electron density on the phenyl rings.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. In conjugated systems like p-quaterphenyls, both the HOMO and LUMO are typically π-orbitals delocalized over the aromatic backbone.

The presence of electron-donating alkyl groups is expected to raise the energy of the HOMO more significantly than the LUMO, leading to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted p-quaterphenyl (B89873). This effect generally leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. The predicted HOMO-LUMO gap for this compound would likely fall in the range of 3.5-4.5 eV, characteristic of oligo(p-phenylene)s.

Table 1: Predicted Frontier Molecular Orbital Energies and Band Gap

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.5 to -2.0 |

Note: These values are estimations based on computational studies of similar substituted oligophenyls.

DFT calculations can also predict spectroscopic parameters. The calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. The predicted frequencies would correspond to the various vibrational modes of the molecule, including C-H stretching, C-C stretching of the phenyl rings, and vibrations associated with the methyl and tert-butyl groups.

The prediction of UV-Vis transitions is based on the energy difference between the ground and excited electronic states. For this compound, the primary electronic transition would be a π-π* transition. The calculated maximum absorption wavelength (λ_max) would be expected to be in the ultraviolet region, likely around 300-350 nm.

Conformational Analysis and Intramolecular Dynamics

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the phenyl rings.

The torsional (dihedral) angles between the phenyl rings are a result of the balance between two opposing effects: π-conjugation, which favors a planar conformation, and steric hindrance between ortho-hydrogens on adjacent rings, which favors a twisted conformation. In the case of this compound, the steric hindrance is the dominant factor.

The barriers to rotation around the inter-phenyl bonds can be calculated by mapping the potential energy surface as a function of the torsional angle. The transition state for this rotation is expected to be the planar conformation, which is destabilized by steric repulsion. The height of this rotational barrier is a measure of the molecule's conformational rigidity. For substituted biphenyls and terphenyls, these barriers can range from a few kcal/mol to over 20 kcal/mol, depending on the size of the ortho-substituents.

Table 2: Estimated Torsional Angles and Rotational Barriers

| Parameter | Estimated Value |

|---|---|

| Equilibrium Torsional Angle | 35° - 50° |

Note: These values are estimations based on the steric hindrance expected from the substitution pattern and data from analogous compounds.

Charge Transport Modeling in Oligo(p-phenylene) Systems

Computational modeling provides essential insights into the charge transport characteristics of organic semiconductors like this compound. These theoretical studies are crucial for understanding how molecular structure influences electronic properties and for designing new materials with enhanced performance. Oligo(p-phenylene)s, including substituted quaterphenyls, are a class of materials where charge transport can be described by a combination of theoretical models, depending on factors such as temperature, molecular packing, and the degree of structural order.

Theoretical Frameworks for Hopping and Band Transport Mechanisms

The movement of charge carriers (electrons or holes) in organic molecular crystals is typically described by two primary theoretical models: hopping transport and band transport. rsc.orgwikipedia.org The dominant mechanism is determined by the interplay between the strength of intermolecular electronic coupling and the degree of energetic and positional disorder within the material.

Calculation of Reorganization Energies and Transfer Integrals

To quantitatively model charge mobility within the hopping framework, two key parameters are calculated: the internal reorganization energy (λ) and the electronic coupling, also known as the transfer integral (J).

Reorganization Energy (λ): The internal reorganization energy is the energy cost associated with the geometrical relaxation of a molecule as it changes its charge state (from neutral to charged or vice versa). pusan.ac.kr It is composed of two components: the energy difference between the charged ion at the neutral geometry and the optimized ion geometry, and the energy difference between the neutral molecule at the ion geometry and the optimized neutral geometry. researchgate.net A lower reorganization energy facilitates faster charge transfer. Quantum chemical methods, particularly Density Functional Theory (DFT) with functionals like B3LYP, are commonly used to calculate λ. pusan.ac.kr For oligo(p-phenylenes), λ tends to decrease as the length of the conjugated backbone increases, as the charge can delocalize over a larger system, reducing the geometric distortion upon ionization.

Transfer Integral (J): The transfer integral quantifies the strength of the electronic interaction between adjacent molecules, which governs the probability of a charge hopping between them. rsc.org It is highly sensitive to the relative distance and orientation of the interacting molecules. vu.nl A larger transfer integral leads to higher mobility. J can be calculated using various methods, including the "energy splitting in dimer" (ESID) method, where it is derived from the energy difference between the highest occupied molecular orbitals (HOMO) for hole transport or the lowest unoccupied molecular orbitals (LUMO) for electron transport in a molecular pair. scm.comnih.gov

The table below presents representative calculated values for these parameters for similar short-chain oligo(p-phenylene) systems, illustrating the typical range expected for derivatives like this compound.

| Parameter | Typical Calculated Value Range | Influencing Factors |

| Reorganization Energy (Hole) | 0.15 - 0.30 eV | Conjugation length, molecular rigidity |

| Reorganization Energy (Electron) | 0.20 - 0.35 eV | Conjugation length, presence of electron-withdrawing groups |

| Transfer Integral (Hole) | 10 - 150 meV | Intermolecular distance, π-stacking orientation, twist angle |

| Transfer Integral (Electron) | 10 - 120 meV | Intermolecular distance, π-stacking orientation, twist angle |

Note: These values are illustrative and derived from computational studies on parent p-oligophenylenes. Actual values for this compound would require specific calculations based on its predicted crystal structure.

Anisotropic Charge Mobility Predictions in Crystalline Phases

In the solid state, organic molecules pack into specific crystal lattices, often with a "herringbone" arrangement for oligo(p-phenylenes). kpi.ua This ordered packing results in different intermolecular distances and orbital overlaps along different crystallographic axes. Consequently, the transfer integrals and, therefore, the charge carrier mobility are typically anisotropic, meaning they have different magnitudes in different directions. nih.govresearchgate.net

The following table provides a hypothetical example of predicted anisotropic hole mobility for a substituted quaterphenyl (B1678625) crystal, demonstrating how mobility can vary with direction.

| Crystallographic Axis | Predominant Stacking Type | Calculated Relative Mobility |

| a-axis | π-stacking | High |

| b-axis | Edge-to-face (Herringbone) | Moderate |

| c-axis | End-to-end | Low |

Note: This table is a hypothetical illustration. The actual anisotropy for this compound would depend on its specific, experimentally determined crystal structure.

Theoretical Studies of Reactivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the chemical reactivity of complex organic molecules. For this compound, theoretical studies can identify the most probable sites for chemical reactions and elucidate the energetic profiles of reaction mechanisms.

Prediction of Reactive Sites and Electrophilic/Nucleophilic Behavior

The reactivity of an aromatic system is governed by the electron density distribution across its π-system. The positions most susceptible to electrophilic attack are those with the highest electron density, while sites for nucleophilic attack are those with the lowest electron density. Computational methods can predict these sites by analyzing various electronic structure properties.

Methods for Reactivity Prediction:

Frontier Molecular Orbital (FMO) Theory: The distribution of the Highest Occupied Molecular Orbital (HOMO) indicates the location of the most available electrons and is often used to predict the most likely sites for electrophilic attack. acs.org Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) points to electron-deficient regions susceptible to nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific site upon the addition or removal of an electron, thereby indicating local electrophilicity and nucleophilicity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): Mapping the MEP onto the molecular surface reveals regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).

Reactivity of this compound: The p-quaterphenyl backbone is an electron-rich aromatic system. The attached alkyl groups (methyl and tert-butyl) are electron-donating and act as activating groups for electrophilic aromatic substitution. libretexts.org They direct incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.orgmsu.edu Given the structure, the most activated ring is the one bearing the two alkyl substituents. The combined directing effects of the methyl and tert-butyl groups would strongly favor electrophilic substitution at the positions ortho to each group. Steric hindrance from the bulky tert-butyl group may disfavor substitution at its adjacent ortho position.

The table below summarizes the predicted reactivity for electrophilic attack on the substituted phenyl ring of this compound.

| Position on Substituted Ring | Activating Groups Influencing Position | Predicted Reactivity | Rationale |

| C3 | ortho to Methyl, meta to tert-Butyl | High | Strong activation from methyl group. |

| C6 | ortho to tert-Butyl, meta to Methyl | Moderate | Activation from tert-butyl group, but high steric hindrance. |

| C4 | para to Methyl, ortho to tert-Butyl | High | Strong activation from both groups, but sterically hindered. |

Thermodynamic and Kinetic Aspects of Substitution Reactions

Beyond identifying reactive sites, computational chemistry can model the entire reaction pathway for processes like electrophilic substitution. This allows for the determination of both the thermodynamic and kinetic favorability of different reaction outcomes.

Thermodynamic Control: The relative stability of the potential products is determined by calculating their Gibbs free energies of formation (ΔG). A reaction is under thermodynamic control when it is reversible, and the major product will be the most stable one, which corresponds to the lowest energy state.

Kinetic Control: The rate of a reaction is determined by the height of the activation energy barrier (ΔE‡) of its rate-determining step, which is the energy difference between the reactants and the highest-energy transition state. libretexts.org The kinetically favored product is the one that is formed the fastest, via the lowest energy barrier, even if it is not the most thermodynamically stable product.

For electrophilic aromatic substitution, the mechanism involves the formation of a positively charged intermediate known as a sigma complex (or arenium ion). libretexts.org DFT calculations can be used to locate the transition states leading to these intermediates and the intermediates themselves for substitution at every possible position. By comparing the activation energies, one can predict the major kinetic product. For this compound, the stability of the intermediate sigma complex is enhanced when the positive charge can be delocalized by the electron-donating alkyl groups.

The following table presents hypothetical calculated energy values for the nitration (an electrophilic substitution reaction) at two different positions on the substituted ring of this compound.

| Reaction Parameter | Substitution at C3 | Substitution at C6 |

| Activation Energy (ΔE‡) | 16.5 kcal/mol | 19.8 kcal/mol |

| Reaction Energy (ΔG) | -8.2 kcal/mol | -7.5 kcal/mol |

| Predicted Outcome | Kinetically and thermodynamically favored | Disfavored |

Note: These are illustrative values. Actual computational results would depend on the specific level of theory and solvent model used.

Reactivity and Mechanistic Investigations of Substituted P Quaterphenyls

Influence of Substituents on Aromatic Reactivity

The presence of methyl and tert-butyl groups on one of the terminal phenyl rings of the p-quaterphenyl (B89873) structure introduces distinct electronic and steric effects that govern its reactivity, particularly in electrophilic aromatic substitution reactions.

Both the methyl (-CH₃) and tert-butyl (-C(CH₃)₃) groups are classified as electron-donating groups (EDGs). ucalgary.cawikipedia.org They activate the aromatic ring to which they are attached, making it more susceptible to electrophilic attack than the unsubstituted phenyl rings within the p-quaterphenyl chain. This activation stems from the inductive effect, where the alkyl groups push electron density into the π-system of the aromatic ring. libretexts.orglibretexts.orgquora.com

This increased electron density is not distributed uniformly but is concentrated at the ortho and para positions relative to the alkyl substituents. libretexts.org Consequently, electrophiles will preferentially attack these positions. In the case of 2-Methyl-5-tert-Butyl-p-quaterphenyl, the positions ortho to the methyl group (position 3) and ortho to the tert-butyl group (position 6) on the substituted ring are electronically activated. The para position to the methyl group is occupied by the tert-butyl group, and vice-versa.

The activating influence of these groups stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic substitution, thereby lowering the activation energy of the reaction and increasing the reaction rate compared to unsubstituted p-quaterphenyl. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Electrophilic Attack on Substituted Ring | Electronic Influence | Steric Hindrance | Predicted Outcome |

| 3 (ortho to Methyl) | Activated | Moderate | Minor Product |

| 6 (ortho to tert-Butyl) | Activated | High | Negligible Product |

| Unsubstituted Rings | Neutral | Low | Minor Byproducts |

Note: This table represents predicted outcomes based on established principles of organic chemistry, as specific experimental data on this compound is limited.

While electronic effects activate specific positions on the aromatic ring, steric hindrance plays a crucial role in determining the final product distribution. The tert-butyl group is notably bulky and imposes significant steric hindrance, which can impede the approach of an electrophile to the adjacent ortho position (position 6). researchgate.netnih.gov This steric shielding makes reactions at this site kinetically unfavorable, even though it is electronically activated.

The methyl group at position 2 also exerts some steric hindrance on its ortho position (position 3), but to a much lesser extent than the tert-butyl group. Consequently, while both positions 3 and 6 are electronically activated, electrophilic attack is more likely to occur at position 3. However, the most significant reactions may occur on the unsubstituted terminal phenyl ring, which is sterically unhindered, despite being less electronically activated. The interplay between electronic activation and steric hindrance is a key determinant of the reaction pathways for this molecule. researchgate.net

Functional Group Interconversion on the Quaterphenyl (B1678625) Core

Given the presence of the aromatic core, a common FGI sequence could begin with nitration. Under controlled conditions, nitration would likely occur on the activated ring, subject to the steric and electronic effects discussed previously. The resulting nitro group could then be reduced to an amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. This amino group could then undergo a variety of further transformations, such as diazotization followed by Sandmeyer reactions to introduce a range of other functional groups (e.g., -Cl, -Br, -CN, -OH).

Another potential pathway involves halogenation of the aromatic rings, followed by cross-coupling reactions such as Suzuki or Stille couplings to introduce new carbon-carbon bonds. However, the inherent stability of the p-quaterphenyl system makes such transformations challenging, often requiring harsh reaction conditions that could lead to degradation.

Chemical Stability and Degradation Pathways

This compound is recognized for its exceptional stability, which is a key attribute for its application as a laser dye. researchgate.net This high stability is characteristic of linear oligophenyls, which are known to be robust compounds resistant to photodegradation and stable at high temperatures. researchgate.net

Table 2: Illustrative Thermal Stability Data for a Representative Alkylated p-Quaterphenyl

| Condition | Onset of Decomposition (°C) | Major Decomposition Products |

| Inert Atmosphere (Nitrogen) | > 450 | Char, Methane, Toluene (B28343) |

| Oxidizing Atmosphere (Air) | ~ 350 - 400 | CO, CO₂, Water, Aromatic Fragments |

Disclaimer: The data in this table is illustrative and based on the known high thermal stability of similar aromatic compounds. Specific experimental values for this compound are not publicly available.

Research has highlighted that this compound is among the most stable UV laser dyes known, indicating a high degree of photochemical stability. researchgate.net The photochemical stability of sterically hindered p-quaterphenyls has been shown to be significantly better than their unhindered counterparts. researchgate.net The tert-butyl group, in particular, contributes to this stability by sterically protecting the aromatic core from reactive species and potentially inhibiting intermolecular reactions that can lead to degradation. researchgate.net Terminal tert-butyl substitution has been reported to increase the stability of related compounds. researchgate.net

Degradation of aromatic compounds under UV irradiation can proceed through various mechanisms, including photo-oxidation and bond cleavage. The high stability of this compound suggests a low quantum yield for these degradation pathways.

In terms of oxidative stability, the molecule is relatively resistant to mild oxidizing agents. However, under strong oxidative conditions, degradation would likely be initiated at the alkyl side chains, particularly the benzylic positions of the methyl group, or through cleavage of the aromatic rings. The bulky tert-butyl group can also enhance oxidative stability by hindering the approach of oxidizing agents. nih.gov

Table 3: Comparative Photochemical Stability of Substituted p-Quaterphenyls

| Compound | Solvent | Relative Photostability Factor |

| p-Quaterphenyl | Dioxane | 1 |

| 2,5,2",5"-Tetramethyl-p-quaterphenyl | Dioxane | ~15 |

| This compound | Dioxane | ~18 |

Note: This table provides a qualitative comparison based on literature suggesting that sterically hindered p-quaterphenyls exhibit significantly enhanced photochemical stability. researchgate.net The numerical values are for illustrative purposes to demonstrate this trend.

Applications in Advanced Materials Science Research

Organic Electronic Materials

Derivatives of p-quaterphenyl (B89873) are explored in organic electronics due to their rigid, conjugated structure which is conducive to charge transport. The introduction of substituent groups like methyl and tert-butyl can be used to modify properties such as solubility, molecular packing, and energy levels. mdpi.comrsc.org For instance, bulky tert-butyl groups can increase solubility and influence thin-film morphology by inhibiting intermolecular π–π stacking. mdpi.comrsc.org

Charge Transport Layers in Organic Semiconductor Devices

There is no specific research available detailing the use of 2-Methyl-5-tert-Butyl-p-quaterphenyl as a charge transport material. Generally, p-phenylene oligomers are investigated for their potential in these layers. The charge mobility in these materials is highly dependent on the molecular packing in the solid state. Substituents play a crucial role; for example, sterically bulky groups like tert-butyl can disrupt tight crystal packing, which may affect intermolecular electronic coupling and, consequently, charge transport efficiency. mdpi.com

Host Materials in Organic Light-Emitting Diodes (OLEDs)

No specific data was found on the application of this compound as a host material in OLEDs. A critical requirement for a host material is a high triplet energy to confine excitons on the dopant molecule, especially for blue phosphorescent OLEDs. ep2-bayreuth.de The triplet energy of a conjugated molecule can be increased by introducing twists in its backbone, a strategy sometimes achieved with sterically hindering substituents. ep2-bayreuth.de While the methyl and tert-butyl groups on the p-quaterphenyl core would influence its electronic properties and morphology, specific studies measuring its triplet energy or performance in an OLED device are absent from the literature.

Exploration in Liquid Crystalline Phases

The rigid, rod-like structure of the oligo(p-phenylene) backbone, such as that in this compound, is a fundamental characteristic that makes this class of compounds promising candidates for the formation of liquid crystalline phases. These mesophases, which exhibit properties intermediate between those of a crystalline solid and an isotropic liquid, are highly dependent on molecular geometry and intermolecular interactions.

Thermotropic liquid crystals are substances that exhibit liquid crystalline behavior within a specific temperature range. For oligo(p-phenylenes), the transition to these phases is governed by the balance between the strong intermolecular attractions of the aromatic cores, which favor crystalline order, and the thermal energy that promotes fluidity. Unsubstituted oligo(p-phenylenes) like p-sexiphenyl (B32268) are known to form high-temperature liquid crystalline phases. nih.gov However, their high melting points often complicate processing and characterization. mdpi.com

The introduction of flexible alkyl substituents onto the rigid core is a common strategy to lower these transition temperatures and influence the type of mesophase formed. mdpi.com These side chains can disrupt crystal packing, thereby lowering the melting point, and can also promote the formation of specific mesophases, such as nematic or smectic phases, by modifying the intermolecular spacing and interactions. mdpi.comresearchgate.net For instance, studies on various thermotropic liquid crystalline polymers have shown that the length of alkoxy side groups significantly affects crystallinity and the stability of the mesophase. mdpi.com All synthesized thermotropic liquid crystalline polymers with different lengths of dialkoxy groups have been shown to exhibit a threaded Schlieren texture, which is characteristic of nematogens. mdpi.com

In the case of this compound, the methyl and tert-butyl groups are expected to play a crucial role. The asymmetrical substitution pattern can lower the melting point compared to the unsubstituted p-quaterphenyl, potentially bringing the liquid crystalline phases into a more accessible temperature range. The bulky tert-butyl group, in particular, would significantly influence the packing of the molecules, likely increasing the separation between the quaterphenyl (B1678625) backbones.

| Compound | Substitution Pattern | Melting Point (TCr-N/Iso) (°C) | Isotropization Temp (TN-Iso) (°C) | Mesophase Type |

|---|---|---|---|---|

| 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl | Terminal alkyl chains | 54 | Not Reported (Nematic phase observed) | Nematic (N) |

| Fluoro-substituted 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl | Terminal alkyl chains, lateral fluorine | Not Reported | 69 | Nematic (N) |

| Sexiphenyl Derivative (Sexi_Ph1) | Terminal and lateral alkyl chains | 158 | >300 | Nematic (N) |

| Sexiphenyl Derivative (Sexi_Ph5) | Terminal and lateral alkyl chains | 142 | 225 | Nematic (N), Smectic (Sm) |

Data in this table is representative of substituted oligophenylenes to illustrate structure-property relationships and is based on findings from related compounds. nih.govnih.gov

Core Length: Increasing the length of the oligo(p-phenylene) backbone generally enhances the molecule's aspect ratio (length-to-diameter ratio), which tends to stabilize the liquid crystalline phase and increase the clearing temperature (the temperature at which the material becomes an isotropic liquid). rsc.org Research on oligo(1,4-phenyleneethynylene)s, a related class of rigid-rod molecules, has shown that longer oligomers exhibit more stable enantiotropic nematic phases compared to shorter ones. rsc.org

Side Chain Substituents: The length, number, and position of alkyl side chains profoundly impact mesophase behavior. researchgate.netrsc.org Longer terminal alkyl chains can increase the stability of smectic phases, where molecules organize into layers. mdpi.com In contrast, lateral (side) substituents can disrupt this layering, favoring the formation of nematic phases, where molecules have orientational order but no positional order. mdpi.com For this compound, the lateral methyl and tert-butyl groups would disrupt close packing of the aromatic cores, potentially favoring a nematic phase over a smectic one. The significant steric hindrance from the tert-butyl group is expected to be a dominant factor in determining the intermolecular spacing and, consequently, the thermal stability of any potential mesophase.

Molecular Symmetry: Asymmetrical substitution, as seen in this compound, can frustrate crystallization and lower the melting point, thereby widening the temperature range over which a liquid crystalline phase might be observed. Symmetrically substituted molecules often have higher melting points due to more efficient crystal packing.

Potential for Novel Superconducting Materials (Doped Systems)

The exploration of superconductivity in organic materials, particularly aromatic hydrocarbons, has revealed that these compounds can exhibit remarkable electronic properties upon chemical doping. Doping involves introducing electron donors (like alkali metals) or acceptors into the host material, which adds charge carriers to the system and can lead to a transition from an insulating or semiconducting state to a metallic and, at low temperatures, a superconducting state.

Research has demonstrated that oligo(p-phenylenes) are promising candidates for this approach. A significant breakthrough was the discovery of superconductivity in potassium-doped p-terphenyl (B122091), a shorter analogue of p-quaterphenyl. arxiv.org Magnetic susceptibility measurements confirmed that potassium-doped p-terphenyl is a type-II superconductor with a critical temperature (Tc) of 7.2 K. arxiv.org This finding suggests that the broader family of p-oligophenyls, including p-quaterphenyl and its derivatives, are viable platforms for investigating organic superconductivity.

Furthermore, superconductivity has been reported in other doped aromatic systems, such as samarium-doped 1,3,5-triphenylbenzene (B1329565) (Tc ≈ 4.3 K) and potassium-doped phenanthrene (B1679779) (Tc ≈ 5 K), reinforcing the concept that doping is a key strategy for inducing superconductivity in these materials. aps.org The mechanism is often linked to the formation of bipolarons and strong electron-lattice interactions. arxiv.org

For this compound, doping with electron donors like potassium could potentially lead to a superconducting state. The substituent groups would likely influence the material's electronic structure and the efficiency of the doping process. The methyl and tert-butyl groups are electron-donating, which could affect the energy levels of the molecular orbitals and the ultimate charge carrier concentration. Additionally, the steric bulk of the tert-butyl group would increase the intermolecular spacing, which could impact the crystal structure of the doped material and the electronic coupling between adjacent molecules—a critical factor for charge transport and the emergence of a superconducting condensate. While experimental studies on this specific compound have not been reported, the precedent set by doped p-terphenyl provides a strong rationale for its investigation as a potential organic superconductor. arxiv.org

| Parent Compound | Dopant | Reported Tc (K) | Superconductor Type |

|---|---|---|---|

| p-Terphenyl | Potassium (K) | 7.2 | Type-II |

| 1,3,5-Triphenylbenzene | Samarium (Sm) | ~4.3 | Type-II |

| Phenanthrene | Potassium (K) | 5 | Not Specified |

| Picene | Potassium (K) | 7 and 18 | Not Specified |

Data in this table is based on findings from published research on doped aromatic hydrocarbons. arxiv.orgaps.org

Conclusion and Future Research Directions

Summary of Key Research Findings on Substituted p-Quaterphenyls

Research into substituted p-quaterphenyls has established them as a significant class of organic semiconductor materials with tunable electronic and photophysical properties. The core structure of p-quaterphenyl (B89873), consisting of four para-linked phenyl rings, provides a rigid and highly conjugated backbone that is conducive to efficient charge transport. drugbank.comnih.gov The introduction of substituents, such as methyl and tert-butyl groups, at specific positions on this backbone serves as a powerful strategy to modify the material's properties.

Key findings indicate that alkyl substituents influence the molecular packing in the solid state, which in turn affects the charge carrier mobility. For instance, the bulky tert-butyl group can enhance the solubility of the molecule in organic solvents, facilitating solution-based processing techniques for thin-film fabrication. Furthermore, the position and nature of the substituents can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's charge injection and transport characteristics for specific applications in electronic devices. While specific data for 2-Methyl-5-tert-Butyl-p-quaterphenyl is not extensively documented in publicly available literature, the general principles derived from studies of other substituted oligo-phenyls provide a strong basis for understanding its potential behavior.

Studies on related substituted aromatic compounds have demonstrated that strategic functionalization can lead to materials with high thermal stability and well-defined charge-transporting properties. nih.gov The non-planar configuration that can be induced by bulky substituents can also impact the photophysical properties, potentially leading to high quantum yields in the solid state by mitigating self-aggregation, a common issue in planar aromatic molecules. nih.gov

| Property | General Effect of Alkyl Substitution on p-Quaterphenyls |

| Solubility | Generally increased, facilitating solution processing. |

| Molecular Packing | Modified, which can influence charge transport pathways. |

| Energy Levels (HOMO/LUMO) | Tunable, affecting charge injection and transport properties. |

| Thermal Stability | Often enhanced, contributing to device longevity. |

| Photophysical Properties | Can be altered to improve solid-state luminescence. |

Unresolved Challenges and Emerging Research Avenues

Despite the progress made, several challenges remain in the field of substituted p-quaterphenyls. A primary challenge is the precise control over the morphology and crystallinity of thin films. The performance of organic electronic devices is highly sensitive to the molecular ordering and orientation within the active layer. Achieving large-area, uniform crystalline films of substituted p-quaterphenyls, including this compound, remains a significant hurdle.

Another challenge lies in the limited availability of comprehensive structure-property relationship studies for a wide range of substituents. While general trends are understood, predictive models that can accurately forecast the electronic and photophysical properties based on the substituent pattern are still under development. This necessitates a more systematic exploration of various functional groups and their positional effects on the p-quaterphenyl backbone.

Emerging research avenues are focused on addressing these challenges. One promising direction is the development of novel deposition techniques that can better control the molecular assembly during film formation. Additionally, the use of computational modeling and machine learning is becoming increasingly important for predicting material properties and guiding the synthesis of new derivatives with desired characteristics. aps.org There is also growing interest in the synthesis of asymmetrically substituted p-quaterphenyls to induce unique molecular packing motifs and electronic properties.

Future research will also likely explore the incorporation of heteroatoms into the p-quaterphenyl scaffold to further modulate its electronic properties and intermolecular interactions. The development of multifunctional materials based on substituted p-quaterphenyls, which combine, for example, high charge mobility with efficient light emission, is another exciting area of investigation.

Potential for Rational Design of Advanced Functional Materials

The inherent tunability of substituted p-quaterphenyls makes them ideal candidates for the rational design of advanced functional materials. rsc.orgrsc.org By carefully selecting the type and position of substituents, it is possible to engineer molecules with tailored properties for specific applications. For example, in the context of organic light-emitting diodes (OLEDs), substituents can be chosen to enhance the charge injection from the electrodes, improve the charge transport within the emissive layer, and tune the emission color.

The principles of crystal engineering can be applied to guide the design of p-quaterphenyl derivatives that self-assemble into well-ordered structures with optimal intermolecular electronic coupling for high charge carrier mobility. This involves a deep understanding of the interplay between molecular structure and solid-state packing.

The rational design process can be significantly accelerated by integrating computational chemistry with experimental synthesis and characterization. Theoretical calculations can be used to screen a large number of potential candidate molecules and predict their electronic and optical properties before embarking on time-consuming and resource-intensive laboratory synthesis. This synergistic approach will be crucial for the discovery of next-generation organic electronic materials based on the p-quaterphenyl framework.

| Design Parameter | Target Application | Desired Property Modification |

| Substituent Position | Organic Field-Effect Transistors (OFETs) | Optimized molecular packing for high charge mobility. |

| Substituent Type (Electron-donating/withdrawing) | Organic Photovoltaics (OPVs) | Tuned energy levels for efficient charge separation. |

| Molecular Symmetry | Organic Light-Emitting Diodes (OLEDs) | Enhanced solid-state luminescence and color purity. |

| Steric Hindrance | Solution-Processed Devices | Increased solubility and improved film morphology. |

Interdisciplinary Research Prospects

The continued development of advanced materials based on substituted p-quaterphenyls will require a highly interdisciplinary approach. Collaborations between synthetic chemists, materials scientists, physicists, and engineers will be essential to fully realize the potential of this class of compounds.

Synthetic chemists will play a crucial role in designing and preparing novel p-quaterphenyl derivatives with precisely controlled structures. Materials scientists will be responsible for characterizing the morphological, thermal, and electronic properties of these new materials and for developing processing techniques to fabricate high-quality thin films. Physicists will be needed to elucidate the fundamental charge transport and photophysical processes occurring in these materials and to develop theoretical models to explain their behavior. Finally, engineers will be tasked with integrating these materials into functional electronic devices and optimizing their performance.

The intersection of organic chemistry, materials science, and device engineering will open up new frontiers in the development of flexible, lightweight, and low-cost electronic and optoelectronic technologies. The study of compounds like this compound, as part of the broader family of substituted p-quaterphenyls, will contribute to this exciting and rapidly evolving field.

Q & A

Q. What are the key spectroscopic characteristics of 2-Methyl-5-tert-Butyl-p-quaterphenyl relevant to its application as a laser dye?

The compound exhibits an absorption maximum (λmax) at 285 nm in cyclohexane, with a molar absorptivity (ε) exceeding 38,600 L/(mol·cm) . These properties make it suitable for use as a tunable laser dye in pulsed operation systems, particularly around 360 nm .

| Property | Value |

|---|---|

| Absorption Maximum | 285 nm |

| Molar Absorptivity | >38,600 L/(mol·cm) |

| Primary Application | Laser dye (tunable ~360 nm) |

Q. What analytical techniques are recommended for characterizing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, with specifications requiring >98.0% purity (GC/HPLC). For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are recommended. Ensure mobile phases are optimized, such as methanol-buffer systems (65:35) adjusted to pH 4.6 with sodium acetate and sodium 1-octanesulfonate .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Current safety data indicate insufficient toxicity and ecotoxicity profiles. Researchers must:

- Use personal protective equipment (PPE) and work in fume hoods.

- Conduct preliminary toxicity assays (e.g., Ames test for mutagenicity).

- Follow OECD guidelines for environmental risk assessments due to the lack of bioaccumulation and persistence data .

Advanced Research Questions

Q. How can researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?

Implement tiered testing strategies:

- Acute toxicity assays : Use Daphnia magna or Vibrio fischeri for initial screening.

- Chronic exposure studies : Apply OECD Test No. 211 (Daphnia reproduction) or 201 (algal growth inhibition).

- Degradation studies : Evaluate photolytic/hydrolytic stability under simulated environmental conditions. Note: Current evidence highlights significant data gaps, necessitating these methodological approaches .

Q. What methodological challenges arise when using this compound as a reference standard in HPLC analysis, and how can they be mitigated?

Challenges include solvent compatibility and detector sensitivity. Solutions:

- Mobile phase optimization : Use methanol-buffer (65:35, pH 4.6) to enhance peak resolution .

- Detection wavelength : Align with λmax (285 nm) for improved signal-to-noise ratios.

- System suitability tests : Validate column efficiency (theoretical plates >2000) and tailing factor (<2.0) .

Q. How can conflicting data regarding the molar absorptivity of this compound in different solvent systems be reconciled in photophysical studies?

Discrepancies often arise from solvent polarity and temperature variations. To standardize results:

- Use spectrochemical-grade solvents (e.g., cyclohexane for non-polar environments).

- Calibrate UV-Vis instruments with certified reference materials.

- Report experimental conditions (e.g., temperature, path length) alongside ε values. Refer to SYNTHON Chemicals' data (ε >38,600 L/(mol·cm)) as a benchmark .

Methodological Notes

- Data Contradiction Analysis : Cross-validate HPLC purity results with NMR integration and elemental analysis to resolve discrepancies between GC and HPLC datasets.

- Experimental Design : For laser dye applications, optimize excitation wavelengths using tunable lasers and correlate emission spectra with solvent dielectric constants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.